REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([O:5][P:6]([O-:10])[O:7][CH2:8][CH3:9])[CH3:4].[Br:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH2:19]Br.C(OP([O-])OCC)C.[Na+]>O1CCCC1>[CH2:3]([O:5][P:6]([CH2:19][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[CH2:12][Br:11])(=[O:10])[O:7][CH2:8][CH3:9])[CH3:4] |f:0.1,4.5|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4.82 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10.56 g
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=CC=C1)CBr
|
Name
|
sodium diethylphosphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)[O-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
is stirred under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred an additional 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred 6.5 hours at room temperature
|
Duration
|
6.5 h
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
ADDITION
|
Details
|
diluted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The diethyl ether layer is separated
|
Type
|
WASH
|
Details
|
washed with water (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration and evaporation
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed over silica gel (ethyl acetate as eluant)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(OCC)(=O)CC1=C(C=CC=C1)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 16.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |